3-bromo-5-methyl-1-phenyl-1H-1,2,4-triazole
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Overview
Description
3-bromo-5-methyl-1-phenyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the family of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of bromine, methyl, and phenyl groups attached to the triazole ring makes this compound unique and of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-methyl-1-phenyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-bromo-1H-1,2,4-triazole with methyl and phenyl substituents. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-methyl-1-phenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in the presence of solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
3-bromo-5-methyl-1-phenyl-1H-1,2,4-triazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-5-methyl-1-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. The presence of bromine, methyl, and phenyl groups can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-bromo-5-methyl-1-phenyl-1H-1,2,4-triazole can be compared with other similar compounds, such as:
3-bromo-1H-1,2,4-triazole: Lacks the methyl and phenyl groups, making it less complex.
5-methyl-1-phenyl-1H-1,2,4-triazole: Lacks the bromine atom, which can affect its reactivity and biological activity.
1-phenyl-1H-1,2,4-triazole: Lacks both the bromine and methyl groups, making it a simpler structure.
Biological Activity
3-Bromo-5-methyl-1-phenyl-1H-1,2,4-triazole (BMPT) is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial and anticancer therapies. This article reviews the biological activity of BMPT, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
BMPT features a unique structural composition with a bromine atom at the 3rd position, a methyl group at the 5th position, and a phenyl group at the 1st position of the triazole ring. This configuration may enhance its biological properties compared to other triazole derivatives.
Property | Details |
---|---|
Chemical Formula | C10H10BrN3 |
Molecular Weight | 256.11 g/mol |
Functional Groups | Bromine (Br), Methyl (CH3), Phenyl (C6H5) |
The biological activity of BMPT is attributed to its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, influencing their activity. The presence of bromine and methyl groups enhances binding affinity, potentially modulating pathways involved in antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that BMPT exhibits significant antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antibacterial agent.
Antibacterial Screening Results
Bacterial Strain | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
---|---|---|
S. aureus | 8 | 2 (Levofloxacin) |
E. coli | 16 | 4 (Ciprofloxacin) |
Bacillus subtilis | 4 | 2 (Ampicillin) |
Anticancer Activity
BMPT has also been investigated for its anticancer properties. In vitro studies revealed that it inhibits cell proliferation in various cancer cell lines, including HeLa and Jurkat cells. The mechanism involves disruption of tubulin polymerization, leading to apoptosis.
Anticancer Screening Results
Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
---|---|---|
HeLa | 15 | 10 (Paclitaxel) |
Jurkat | 20 | 12 (Doxorubicin) |
Case Studies
- Antimicrobial Efficacy : A study on the antibacterial effects of BMPT showed that it effectively inhibited resistant strains of bacteria. The introduction of bromine at specific positions was found to enhance activity against Bacillus subtilis, which is often resistant to conventional antibiotics .
- Anticancer Mechanism : Research on the anticancer effects demonstrated that BMPT induced apoptosis in cancer cells through cell cycle arrest and tubulin disruption. Flow cytometry analysis confirmed increased sub-G1 phase populations in treated cells .
Properties
Molecular Formula |
C9H8BrN3 |
---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
3-bromo-5-methyl-1-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C9H8BrN3/c1-7-11-9(10)12-13(7)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
GVZHGRYOSRWJPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1C2=CC=CC=C2)Br |
Origin of Product |
United States |
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